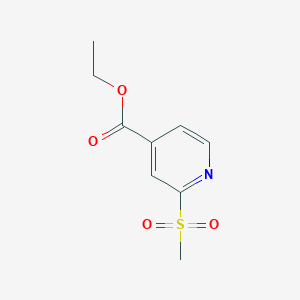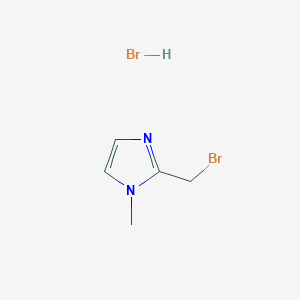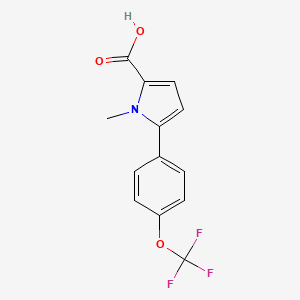
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid
説明
Trifluoromethoxyphenyl compounds are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For example, one study synthesized a compound by condensation of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with 4-(4-methoxyphenyl)thiosemicarbazide .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by analytical and spectral data (UV, IR, 1H NMR, HSQC-2D and MS) . X-ray single crystal diffraction analysis method (SC-XRD) is also used .Chemical Reactions Analysis
The major use of trifluoromethylpyridines derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridines-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
Trifluoromethoxyphenyl compounds are known for their unique physicochemical properties . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .科学的研究の応用
Structural and Spectral Investigations
One of the foundational aspects of research on this compound involves its structural and spectral analysis. Studies have employed a combination of experimental and theoretical techniques, including NMR spectroscopy, FT-IR spectroscopy, and X-ray diffraction, to elucidate the molecular structure and electronic properties of pyrrole derivatives. For example, research has detailed the synthesis, characterization, and theoretical investigations of similar pyrrole derivatives, providing insights into their molecular arrangements and potential reactivity patterns (Viveka et al., 2016).
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives involves intricate chemical reactions that contribute to the development of novel materials and pharmaceutical agents. Studies have described methodologies for the synthesis of pyrrole and pyrazole derivatives, highlighting their potential applications in drug development and material science. For instance, research on the recyclization of related pyrrole derivatives has demonstrated the versatility of these compounds in organic synthesis, potentially leading to new therapeutic agents (Filimonov et al., 2015).
Application in Drug Development
While focusing on scientific research applications and excluding specifics related to drug use, dosage, and side effects, it's pertinent to note the potential pharmacological implications of these compounds. Research efforts have been directed towards understanding the bioactivity of pyrrole derivatives, with studies exploring their antibacterial properties and their role as intermediates in the synthesis of complex pharmaceuticals. For example, the synthesis and antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids underscore the antimicrobial potential of these compounds (Maqbool et al., 2014).
作用機序
Target of Action
It is known that pyrazole derivatives, which share a similar structure, have a wide range of pharmacological activities . The specific targets can vary depending on the functional groups attached to the pyrazole ring .
Mode of Action
The trifluoromethoxy group is known to enhance the potency and efficacy of various drugs . It is likely that the trifluoromethoxy group in this compound enhances its interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to diverse pharmacological effects . The exact pathways affected would depend on the specific targets of this compound.
Pharmacokinetics
The presence of the trifluoromethoxy group could potentially enhance the compound’s bioavailability
Result of Action
Based on the known effects of pyrazole derivatives, it could potentially have cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities .
将来の方向性
特性
IUPAC Name |
1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-17-10(6-7-11(17)12(18)19)8-2-4-9(5-3-8)20-13(14,15)16/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPVYPGZWXHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



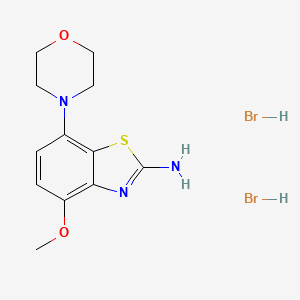

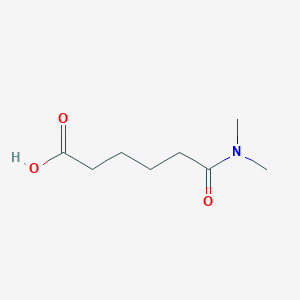
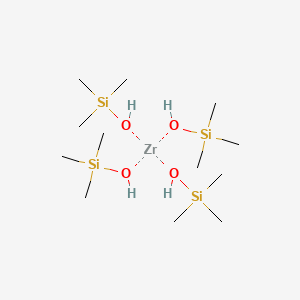

![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)
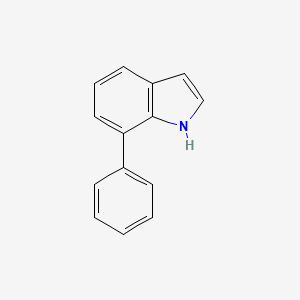
![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine](/img/structure/B3111861.png)
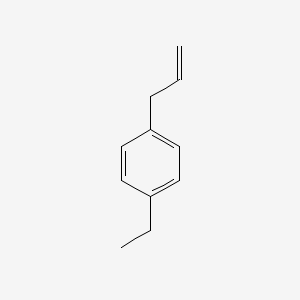
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3111870.png)
